molecular formula C17H14N4O2S B2687452 2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide CAS No. 941881-92-1

2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide

Cat. No. B2687452
CAS RN: 941881-92-1
M. Wt: 338.39
InChI Key: XQTCSODBQSXMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving “2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide” are not available, similar compounds have been involved in various chemical reactions. For instance, thiazoles have been used as potent inhibitors of CK1δ/ε .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide:

Cancer Research

2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide has shown potential as an anti-cancer agent. Its structure allows it to interact with specific proteins involved in cancer cell proliferation and survival. Research has indicated that this compound can inhibit the growth of various cancer cell lines by targeting key signaling pathways .

Neurodegenerative Disease Studies

This compound is also being explored for its applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and modulate neuroinflammatory pathways makes it a promising candidate for therapeutic development .

Antimicrobial Activity

2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide has demonstrated significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain enzymes, such as casein kinase 1 (CK1). Inhibiting CK1 can have therapeutic implications for diseases where CK1 is dysregulated, including cancer and neurodegenerative disorders .

Anti-inflammatory Applications

Research has shown that this compound can reduce inflammation by modulating the activity of inflammatory mediators. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Drug Delivery Systems

Due to its unique chemical properties, 2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is being studied for use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble drugs .

Photodynamic Therapy

This compound is being investigated for its use in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for PDT .

Molecular Probes

In biochemical research, 2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is used as a molecular probe to study protein interactions and signaling pathways. Its specific binding properties allow researchers to elucidate the mechanisms of various biological processes .

Mechanism of Action

“2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide” has been identified as a potent and specific inhibitor of CK1δ . It has been shown to inhibit the proliferation of tumor cell lines in a dose and cell line specific manner .

properties

IUPAC Name

2-benzamido-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-15(12-6-2-1-3-7-12)21-17-20-14(11-24-17)16(23)19-10-13-8-4-5-9-18-13/h1-9,11H,10H2,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTCSODBQSXMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide

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